1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole
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Overview
Description
1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a dioxolane ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole typically involves the reaction of imidazole with a dioxolane derivative. One common method includes the use of 1,3-dioxolane-2-methanol as a starting material, which reacts with imidazole under acidic or basic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxolane and imidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring but lacking the imidazole moiety.
1H-Imidazole: The parent compound of the imidazole ring, without the dioxolane substitution.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane derivative with different chemical properties.
Uniqueness: 1-((1,3-Dioxolan-2-yl)methyl)-1H-imidazole is unique due to its combined dioxolane and imidazole rings, which confer distinct chemical reactivity and potential for diverse applications. The presence of both rings allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-2-9(6-8-1)5-7-10-3-4-11-7/h1-2,6-7H,3-5H2 |
InChI Key |
JETOISLWBISEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CN2C=CN=C2 |
Origin of Product |
United States |
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